3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
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Overview
Description
3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropyl group, a piperidinyl moiety, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinyl Moiety: The synthesis begins with the preparation of the piperidinyl intermediate. This can be achieved through the reaction of cyclopropylamine with a suitable sulfonyl chloride, such as cyclopropylsulfonyl chloride, under basic conditions.
Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring. This can be accomplished by reacting the piperidinyl intermediate with a nitrile oxide, which is generated in situ from a suitable precursor, such as a hydroximoyl chloride, under basic conditions.
Final Coupling: The final step involves the coupling of the cyclopropyl group with the oxadiazole ring. This can be achieved through a cyclization reaction, often using a suitable catalyst and under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the cyclopropyl and piperidinyl moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Apremilast: A phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriatic arthritis.
Bempedoic Acid: An ATP citrate lyase inhibitor used to lower cholesterol levels.
Uniqueness
3-Cyclopropyl-5-((1-(cyclopropylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Unlike Apremilast and Bempedoic Acid, this compound contains an oxadiazole ring and a cyclopropyl group, which may contribute to its unique biological activities and chemical reactivity.
Properties
IUPAC Name |
3-cyclopropyl-5-[(1-cyclopropylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c18-21(19,12-5-6-12)17-7-1-2-10(9-17)8-13-15-14(16-20-13)11-3-4-11/h10-12H,1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWJKCJYZGHHKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)CC3=NC(=NO3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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